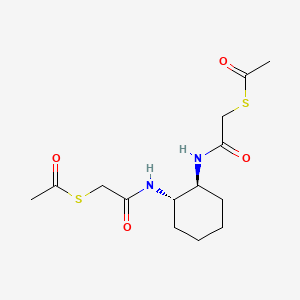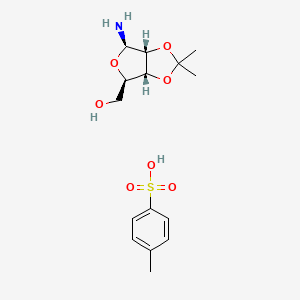
L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide, Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide, Dihydrochloride is a chemical compound known for its role as an inhibitor of inducible nitric oxide synthase (iNOS). This compound is utilized in various scientific research fields, particularly in studies related to nitric oxide synthesis and its biological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide, Dihydrochloride involves multiple steps. The initial step typically includes the protection of the lysine amino group, followed by the introduction of the iminoethyl group. The tetrazole moiety is then attached to the lysine derivative. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide, Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the iminoethyl group.
Substitution: Substitution reactions can occur at the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, as well as substituted tetrazole derivatives .
Wissenschaftliche Forschungsanwendungen
L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide, Dihydrochloride is widely used in scientific research, particularly in:
Chemistry: As a reagent in synthetic organic chemistry for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Inhibiting iNOS to study the role of nitric oxide in various biological processes, including inflammation and immune response.
Medicine: Investigating potential therapeutic applications in conditions where nitric oxide plays a critical role, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Used in the development of new pharmaceuticals and as a tool in drug discovery
Wirkmechanismus
The compound exerts its effects by selectively inhibiting inducible nitric oxide synthase (iNOS). This inhibition prevents the synthesis of nitric oxide, a molecule involved in various physiological and pathological processes. The molecular targets include the active site of iNOS, where the compound binds and blocks the enzyme’s activity. This pathway is crucial in modulating inflammatory responses and other nitric oxide-mediated effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-N6-(1-Iminoethyl) Lysine: A closely related compound without the tetrazole moiety.
L-N6-(1-Iminoethyl) Lysine, Monohydrochloride: Similar structure but different salt form.
L-N6-(1-Iminoethyl) Lysine, Free Base: The non-salt form of the compound
Uniqueness
L-N6-(1-Iminoethyl) Lysine 5-Tetrazole Amide, Dihydrochloride is unique due to the presence of the tetrazole ring, which enhances its stability and solubility compared to its analogs. This structural feature also contributes to its selective inhibition of iNOS, making it a valuable tool in research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
1322625-19-3 |
|---|---|
Molekularformel |
C9H20N8O |
Molekulargewicht |
256.31 g/mol |
IUPAC-Name |
(2S)-2-amino-6-(1-aminoethylamino)-N-(2H-tetrazol-5-yl)hexanamide |
InChI |
InChI=1S/C9H20N8O/c1-6(10)12-5-3-2-4-7(11)8(18)13-9-14-16-17-15-9/h6-7,12H,2-5,10-11H2,1H3,(H2,13,14,15,16,17,18)/t6?,7-/m0/s1 |
InChI-Schlüssel |
AGEDBFMDKGPUEN-MLWJPKLSSA-N |
SMILES |
CC(N)NCCCCC(C(=O)NC1=NNN=N1)N |
Isomerische SMILES |
CC(N)NCCCC[C@@H](C(=O)NC1=NNN=N1)N |
Kanonische SMILES |
CC(N)NCCCCC(C(=O)NC1=NNN=N1)N |
Synonyme |
(2S)-2-Amino-6-[(1-iminoethyl)amino]-N-(1H-tetrazol-5-yl) Hexanamide, Hydrate Dihydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![sodium;(3S,4S,5S,6R)-6-[[(2S,3R,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B561779.png)


![N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Chloride](/img/structure/B561783.png)
![[6-(Trimethylammonium)hexyl] Methanethiosulfonate Bromide](/img/structure/B561788.png)








